molecular formula C7H4BrN3O2 B1380860 6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid CAS No. 1404480-51-8

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No. B1380860
M. Wt: 242.03 g/mol
InChI Key: PCAKPBMTPAECIY-UHFFFAOYSA-N
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Description

“6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid” is a chemical compound with the molecular formula C7H4BrN3O2 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use . The compound is stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are structurally similar to the compound , has been well studied. Key methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid” is represented by the InChI code 1S/C7H4BrN3O2/c8-5-3-11-2-4 (7 (12)13)10-6 (11)1-9-5/h1-3H, (H,12,13) and the InChI key KEMAWFHELKESRS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been the subject of extensive study due to their potential pharmaceutical applications. The reactivity of these compounds can be influenced by various factors, including the pattern and position of substitution .


Physical And Chemical Properties Analysis

The compound “6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid” has a molecular weight of 242.03 g/mol . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .

Scientific Research Applications

Anticonvulsant Studies

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine derivatives, which are structurally similar to your compound, have been synthesized and studied for their anticonvulsant properties .
  • Methods of Application: The compounds were synthesized and their anticonvulsant properties were tested using maximal electroshock seizure and subcutaneous pentylene tetrazole methods . Toxicity was assessed using the rotarod method .
  • Results: Many of the new compounds displayed remarkable anticonvulsant properties. Particularly, compounds carrying hydrogen bond donor groups exhibited complete protection against seizure, comparable to the standard drug diazepam .

Decarboxylative Arylation

  • Scientific Field: Organic Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine-3-carboxylic acids, again similar to your compound, have been used in ligand-free Pd-catalysed decarboxylative arylation with hetero (aryl) bromides .
  • Methods of Application: This method is applicable to a variety of (hetero)aryl bromides as coupling partners. Electron withdrawing and donating groups on imidazo[1,2-a]pyridine-3-carboxylic acids are well tolerated .
  • Results: This represents the first general protocol for ligand-free Pd (OAc)2 catalysed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with (hetero)aryl halides . Some of the compounds synthesized using this protocol showed antibacterial activity against Staphylococcus aureus .

Organic Synthesis and Drug Development

  • Scientific Field: Organic Chemistry and Pharmacology
  • Application Summary: Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . This compound has shown a wide range of reactivity and biological activity .
  • Methods of Application: The specific methods of application can vary greatly depending on the desired reaction or biological activity. This could involve various synthetic methods based on the pattern and position of the substitution .
  • Results: The results can also vary greatly, but the compound has shown multifarious biological activity .

Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents .
  • Methods of Application: The specific methods of application would involve synthesizing the imidazo[1,2-a]pyridine analogues and testing their activity against tuberculosis .
  • Results: Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Broad Spectrum of Laboratory Applications

  • Scientific Field: Chemistry
  • Application Summary: The versatility of 6-Bromoimidazo[1,2-a]pyrazine manifests in its broad spectrum of laboratory applications, encompassing compound synthesis, catalytic roles in chemical reactions, and utilization as a fluorescent indicator .
  • Methods of Application: The specific methods of application can vary greatly depending on the desired reaction or biological activity .
  • Results: The results can also vary greatly, but the compound has shown expansive potential across various applications .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial properties .
  • Methods of Application: The compounds were synthesized using a click chemistry approach and tested for antimicrobial activity against various bacterial and fungal strains .
  • Results: Some of the synthesized compounds showed high antibacterial and antifungal activity .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

Imidazo[1,2-a]pyridines, which are structurally similar to “6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid”, have been attracting substantial interest due to their potential pharmaceutical applications . Future research will likely continue to explore the synthesis of these compounds from various substrates, and address the challenges associated with these methods .

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-3-11-4(7(12)13)1-10-6(11)2-9-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAKPBMTPAECIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=CC2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoimidazo[1,2-a]pyrazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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